molecular formula C8H8ClNO3 B1601925 Methyl 4-amino-5-chloro-2-hydroxybenzoate CAS No. 129511-06-4

Methyl 4-amino-5-chloro-2-hydroxybenzoate

Cat. No. B1601925
M. Wt: 201.61 g/mol
InChI Key: SXMFZXQWMHJMOH-UHFFFAOYSA-N
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Description

“Methyl 4-amino-5-chloro-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 . It is a benzoate ester and a member of phenols . It is functionally related to salicylic acid .


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-5-chloro-2-hydroxybenzoate” is 1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Crystal Structure and Computational Analysis

Methyl 4-hydroxybenzoate, related to Methyl 4-amino-5-chloro-2-hydroxybenzoate, is extensively studied for its crystal structure and intermolecular interactions. Using X-ray crystallography and Hirshfeld surface analysis, researchers have determined its molecular framework, characterized by extensive hydrogen bonding. Computational methods like Hartree Fock and Density Functional Theory have been employed to correlate experimental and computed vibrational spectra, providing insights into its pharmaceutical applications (Sharfalddin et al., 2020).

Synthesis of Related Compounds

A related compound, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in drug synthesis, has been produced starting from 4-amino-2-hydroxybenzoic acid. This synthesis process involves methylation, thiocyanation, ethylation, and oxidation, highlighting the versatility of these compounds in pharmaceutical synthesis (Wang Yu, 2008).

Fluorescent Sensing Applications

The compound methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, similar in structure, has been used to develop a highly sensitive and selective fluorescent sensor for detecting Al3+ ions. This sensor has applications in bio-imaging, particularly for tracking aluminum ions in human cervical HeLa cancer cell lines, indicating potential biomedical imaging uses (Ye et al., 2014).

Antimicrobial Properties

A study on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is structurally related, demonstrates antimicrobial properties. These synthesized compounds have shown moderate activity against various bacterial and fungal strains, suggesting the antimicrobial potential of related benzothiazole derivatives (Sah et al., 2014).

Fire Retardant Molecules

Research into cyclotriphosphazene core molecules containing Schiff base and amide linking units, including derivatives of methyl 4-hydroxybenzoate, has shown promising fire retardant properties. These compounds, possessing different terminal substituents, exhibit increased Limiting Oxygen Index (LOI) values, indicating their potential in enhancing fire retardancy in materials (Jamain et al., 2020).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

methyl 4-amino-5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMFZXQWMHJMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564984
Record name Methyl 4-amino-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-5-chloro-2-hydroxybenzoate

CAS RN

129511-06-4
Record name Methyl 4-amino-5-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-amino-5-chloro-2-hydroxybenzoic acid (1.88 g, 10 mmol) in absolute methanol (20 mL) was treated with 25% sodium methoxide/methanol (2.16 g, 10 mmol), stirred for 30 minutes, and concentrated in vacuo. The solid residue was taken up in anhydrous acetone (30 mL), treated with dimethyl sulfate (1.64 g, 13 mmol), and refluxed for 2 hours. The resultant solution was diluted with water (100 mL), and the precipitate was filtered, washed with water, and dried exhaustively in vacuo to afford 1.75 g (87%) of fine colorless needles. The material was recrystallized from ethyl acetate/hexane; mp 138°-139° C.
Quantity
1.88 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Amino-5-chlorosalicylic acid (24 g) is added to a stirred solution of thionyl chloride (30 ml) in methanol (300 ml) cooled to 0° C., and the mixture is stirred under reflux for 18 hours. The reaction mixture is evaporated and the residue is recrystallized from EtOH-H2O to give methyl 4-amino-5-chlorosalicylate which is used directly in the next step.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-5-chloro-2-hydroxybenzoate
Reactant of Route 2
Methyl 4-amino-5-chloro-2-hydroxybenzoate
Reactant of Route 3
Methyl 4-amino-5-chloro-2-hydroxybenzoate
Reactant of Route 4
Methyl 4-amino-5-chloro-2-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-5-chloro-2-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-5-chloro-2-hydroxybenzoate

Citations

For This Compound
1
Citations
Q Geng, Y Dong, P Jin, J Xu, L Chen, X Du, M Li… - Journal of Molecular …, 2023 - Elsevier
… To a solution of methyl 4-aminosalicylate (1.00 mol) or methyl 4-amino-5-chloro-2-hydroxybenzoate (1.00 mol) in anhydrous DCM (1000 mL) was added Et 3 N (1.20 mol) in one portion …
Number of citations: 1 www.sciencedirect.com

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